molecular formula C11H11N3 B12242730 5-methyl-N-phenylpyrimidin-2-amine

5-methyl-N-phenylpyrimidin-2-amine

Cat. No.: B12242730
M. Wt: 185.22 g/mol
InChI Key: LIMUEVZERZHXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-phenylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds This particular compound has a methyl group at the 5-position and a phenyl group attached to the nitrogen at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenylpyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Group: The phenyl group can be attached to the nitrogen at the 2-position through nucleophilic substitution reactions using aniline or other phenyl-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding pyrimidine-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aniline, phenylhydrazine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2-carboxylic acids, while substitution reactions can produce various phenyl-substituted pyrimidines.

Scientific Research Applications

5-methyl-N-phenylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A basic pyrimidine derivative with similar biological activities.

    N-phenylpyrimidin-2-amine: Lacks the methyl group at the 5-position but shares similar structural features.

    5-methylpyrimidin-2-amine: Lacks the phenyl group at the nitrogen but has the methyl group at the 5-position.

Uniqueness

5-methyl-N-phenylpyrimidin-2-amine is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity. The combination of these substituents allows for more diverse interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-methyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-9-7-12-11(13-8-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)

InChI Key

LIMUEVZERZHXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.